1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

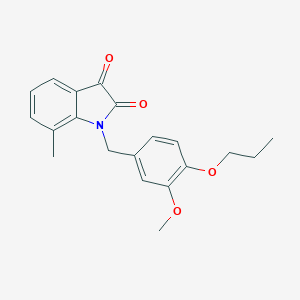

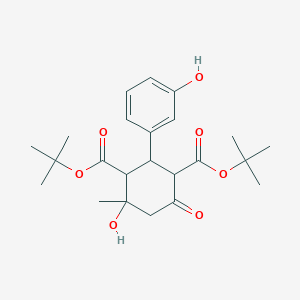

“1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione” is a chemical compound that is likely to be a derivative of indoline-2,3-dione . Indoline-2,3-dione, also known as Isatin, is a heterocyclic compound . The specific compound you’re asking about seems to have additional functional groups attached to the indoline-2,3-dione core structure .

Molecular Structure Analysis

The molecular structure of indoline-2,3-dione consists of a benzene ring fused with a pyrrole ring . The specific structure of “1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione” would include additional groups attached to this core structure .

科学的研究の応用

Pharmaceutical Synthesis

1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione: is a valuable intermediate in pharmaceutical synthesis. Its structural complexity allows for the creation of various bioactive molecules. The compound’s isoindoline nucleus is a key feature in many therapeutic agents, and its modification can lead to new drugs with potential applications in treating diseases .

Herbicides

The chemical structure of this compound suggests potential use in the development of herbicides. Its ability to interfere with certain biological pathways in plants could be harnessed to control weed growth, especially in agricultural settings .

Colorants and Dyes

Due to the presence of conjugated systems within its structure, 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione can be used in the synthesis of colorants and dyes. These applications are significant in textile manufacturing and ink production .

Polymer Additives

This compound can serve as an additive to polymers to enhance their properties. For instance, it could improve the thermal stability or UV resistance of plastics, making them more durable and suitable for various industrial applications .

Organic Synthesis

As a versatile reagent, 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione plays a crucial role in organic synthesis. It can participate in various chemical reactions, providing pathways to synthesize complex organic molecules .

Photochromic Materials

The compound’s structure allows it to be used in the creation of photochromic materials. These materials change color upon exposure to light, which is useful in developing sunglasses, smart windows, and optical devices .

作用機序

Target of Action

Indoline-2,3-dione derivatives, such as 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione, have been designed as acetylcholine esterase (AChE) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .

Mode of Action

The compound interacts with AChE, inhibiting its activity and thereby preventing the breakdown of acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve signals .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance the transmission of signals in the cholinergic pathway .

Result of Action

The inhibition of AChE by 1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific context. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate some of the cognitive symptoms .

特性

IUPAC Name |

1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-6-8-13(9-7-12)21-11-10-18-15-5-3-2-4-14(15)16(19)17(18)20/h2-9H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMZPAWWEVCSQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(p-Tolyloxy)ethyl)indoline-2,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)

![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)

![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)

![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)